

Introduction: Elucidating the Structure of a Saturated Polycyclic Aromatic Hydrocarbon

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Compound of Interest

Compound Name:	1,2,3,4,5,6,7,8- Octahydrophenanthrene
CAS No.:	5325-97-3
Cat. No.:	B1266262

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1,2,3,4,5,6,7,8-Octahydrophenanthrene (C₁₄H₁₈) is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[1][2] Its structure, featuring a central cyclohexadiene ring fused with two cyclohexene rings, presents a unique case for structural analysis. In the fields of petrochemical analysis, environmental science, and drug development, the unambiguous identification of such molecules is paramount. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique for this purpose, providing not just the molecular weight but also a distinct fragmentation "fingerprint" that reveals the underlying molecular architecture.[3][4]

When a molecule like octahydrophenanthrene is subjected to EI, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating an energetically unstable radical cation known as the molecular ion (M^{+•}).[3][5] This unstable ion rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. This guide provides a detailed analysis of these fragmentation pathways, offering researchers a framework for identifying and characterizing **1,2,3,4,5,6,7,8-octahydrophenanthrene** and related structures.

Experimental Protocol: A Standard Approach for GC-EI-MS Analysis

To generate the fragmentation data discussed herein, a standard gas chromatography-mass spectrometry (GC-MS) workflow is typically employed. This approach ensures the separation of the analyte from complex mixtures and provides high-quality mass spectra.

Step-by-Step GC-MS Protocol:

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **Injection:** A small volume (typically 1 μL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m DB-5ms). The column oven temperature is programmed to ramp up, separating compounds based on their boiling points and affinity for the column's stationary phase.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it undergoes electron ionization at a standard energy of 70 eV.
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, generating a signal proportional to the ion abundance. The resulting data is plotted as a mass spectrum—a graph of relative ion intensity versus m/z .

Analysis of the Mass Spectrum

The EI mass spectrum of **1,2,3,4,5,6,7,8-octahydrophenanthrene** is characterized by a distinct set of peaks that correspond to specific fragmentation events.

The Molecular Ion (M⁺•)

The molecular ion peak appears at m/z 186, consistent with the molecule's chemical formula (C₁₄H₁₈) and molecular weight of 186.29 g/mol .[1][2] The presence of a strong molecular ion peak is typical for molecules with cyclic structures, which lend a degree of stability to the parent ion.

Key Fragment Ions

The primary fragments observed in the spectrum provide the most valuable structural information. The table below summarizes the key ions, their mass-to-charge ratios, and their proposed origins.

m/z	Proposed Formula/Structure	Loss from Precursor	Fragmentation Pathway
186	[C ₁₄ H ₁₈] ⁺ •	-	Molecular Ion (M ⁺ •)
158	[C ₁₂ H ₁₄] ⁺ •	Neutral loss of C ₂ H ₄ (Ethene)	Retro-Diels-Alder Reaction
143	[C ₁₁ H ₁₁] ⁺	Loss of •CH ₃ (Methyl radical)	Cleavage from m/z 158
130	[C ₁₀ H ₁₀] ⁺ •	Neutral loss of C ₂ H ₄ (Ethene)	Sequential Retro-Diels-Alder
129	[C ₁₀ H ₉] ⁺	Loss of •H (Hydrogen radical)	Hydrogen loss from m/z 130
115	[C ₉ H ₇] ⁺	Loss of •CH ₃ (Methyl radical)	Cleavage from m/z 130

Data interpreted from the NIST Standard Reference Database.[1][6]

Core Fragmentation Mechanisms

The fragmentation of **1,2,3,4,5,6,7,8-octahydrophenanthrene** is dominated by energetically favorable reactions that are characteristic of its cyclic structure. The most significant of these is the retro-Diels-Alder reaction.[7][8][9]

The Primary Retro-Diels-Alder (RDA) Pathway

The most prominent initial fragmentation is the loss of 28 Da from the molecular ion (m/z 186 \rightarrow m/z 158). This corresponds to the expulsion of a neutral ethene molecule (C_2H_4). This process is a classic retro-Diels-Alder (RDA) reaction, where one of the outer cyclohexene rings of the molecular ion cleaves.^[10] This is a concerted pericyclic reaction that is highly favorable in the gas phase and is a powerful diagnostic tool for the presence of cyclohexene-like moieties.

Caption: Initial retro-Diels-Alder (RDA) fragmentation of the molecular ion.

Sequential Fragmentation and Aromatization

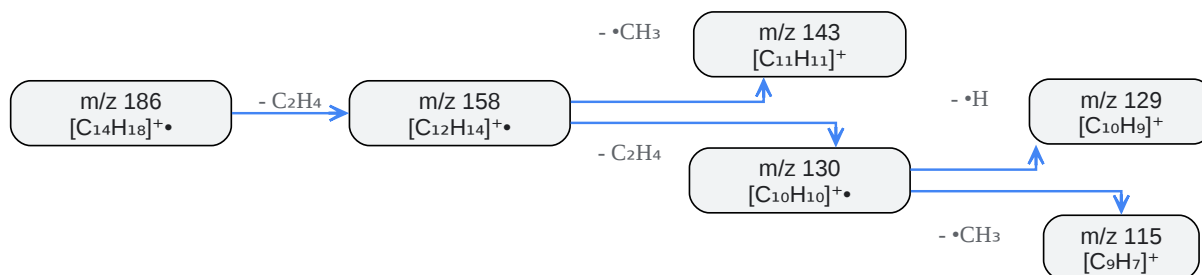
The fragmentation cascade often continues from the initial products. The fragment at m/z 158, a dihydrophenanthrene radical cation, can undergo further fragmentation. A significant subsequent peak is observed at m/z 130, corresponding to the loss of another 28 Da. This suggests a second RDA-type reaction or rearrangement followed by the loss of another ethene molecule.

This sequential loss of two ethene molecules (186 \rightarrow 158 \rightarrow 130) is a dominant feature of the spectrum. The driving force for this process is the formation of increasingly stable, conjugated systems. The resulting ion at m/z 130 is likely a stable biphenyl or related aromatic radical cation.

Further fragmentation from these key ions leads to the other major peaks observed.

- Formation of m/z 129 (Base Peak): The ion at m/z 130 readily loses a single hydrogen radical ($\bullet H$) to form the highly stable, even-electron cation at m/z 129. This cation is often the most abundant ion in the spectrum (the base peak), reflecting its high stability.
- Formation of m/z 143 and 115: The loss of a methyl radical ($\bullet CH_3$, 15 Da) from the ions at m/z 158 and m/z 130 gives rise to the peaks at m/z 143 and m/z 115, respectively. These fragmentations involve bond cleavages and rearrangements within the remaining carbon skeleton.

The overall fragmentation cascade can be visualized as a branching pathway originating from the molecular ion.



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Caption: Major fragmentation pathways for **1,2,3,4,5,6,7,8-Octahydrophenanthrene**.

Conclusion

The electron ionization mass spectrum of **1,2,3,4,5,6,7,8-octahydrophenanthrene** is defined by a logical and predictable fragmentation cascade initiated by a characteristic retro-Diels-Alder reaction. The sequential loss of two ethene molecules ($m/z\ 186 \rightarrow 158 \rightarrow 130$) is the key diagnostic feature, confirming the presence of two saturated six-membered rings fused to a central core. Subsequent losses of hydrogen and methyl radicals from these primary fragments produce other significant ions, including the stable base peak at $m/z\ 129$. Understanding this fragmentation pattern provides researchers with a robust method for the confident identification of this molecule and offers mechanistic insights that can be extrapolated to the analysis of other partially saturated polycyclic systems.

References

- Title: Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) Source: YouTube URL: [\[Link\]](#)
- Title: Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene) Source: The Journal of Physical Chemistry A URL: [\[Link\]](#)
- Title: Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- Source: NIST Chemistry WebBook URL: [\[Link\]](#)

- Title: Studies in mass spectrometry—XV: Retro-diels-alder fragmentation and double hydrogen migration in some polycyclic diketones Source: Journal of Mass Spectrometry URL:[[Link](#)]
- Title: Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles Source: Journal of the Chemical Society B: Physical Organic URL:[[Link](#)]
- Title: **1,2,3,4,5,6,7,8-Octahydrophenanthrene** Source: PubChem, National Institutes of Health URL:[[Link](#)]
- Title: Retro-Diels-Alder reaction in mass spectrometry Source: ResearchGate (originally Mass Spectrometry Reviews) URL:[[Link](#)]
- Title: Fragmentation (mass spectrometry) Source: Wikipedia URL:[[Link](#)]
- Title: Mass spectra - fragmentation patterns Source: Chemguide URL:[[Link](#)]
- Title: Interpretation of mass spectra Source: Course Material, Michigan State University URL: [[Link](#)]

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Sources

1. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]
2. 1,2,3,4,5,6,7,8-Octahydrophenanthrene | C₁₄H₁₈ | CID 79221 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. chemguide.co.uk [chemguide.co.uk]
4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
5. uni-saarland.de [uni-saarland.de]
6. Phenanthrene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- [7. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [8. cris.huji.ac.il \[cris.huji.ac.il\]](https://cris.huji.ac.il)
- [9. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [10. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
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